molecular formula C10H15BN2 B14729434 1-Methyl-2-phenyl-1,3,2-diazaborinane CAS No. 6063-74-7

1-Methyl-2-phenyl-1,3,2-diazaborinane

Cat. No.: B14729434
CAS No.: 6063-74-7
M. Wt: 174.05 g/mol
InChI Key: LYRSFANJKMRTLW-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1,3,2-diazaborinane is a diazaborinane compound featuring a six-membered ring containing two nitrogen atoms and one boron atom. The structure is part of a class of nitrogen-based boroles that have been investigated as more stable alternatives to traditional boronic esters and dioxaborolanes, which can be prone to disproportionation . Compounds in this family have been characterized using computational methods, including wB97Xd/aug-cc-pvdz level calculations in a benzene solvent model, indicating their utility in quantum chemical and spectroscopic studies . The molecular structure of related naphtho-diazaborinanes shows a near-planar geometry, and they can exhibit solid-state packing stabilized by π-π interactions . These characteristics make diazaborinanes subjects of interest in materials science and crystallography research. The primary research applications for this chemical are in advanced synthetic chemistry and method development, particularly as potential intermediates or reagents in metal-catalyzed reactions. It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6063-74-7

Molecular Formula

C10H15BN2

Molecular Weight

174.05 g/mol

IUPAC Name

1-methyl-2-phenyl-1,3,2-diazaborinane

InChI

InChI=1S/C10H15BN2/c1-13-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3

InChI Key

LYRSFANJKMRTLW-UHFFFAOYSA-N

Canonical SMILES

B1(NCCCN1C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Standard Reaction Protocol

In a representative procedure, methylboronic acid (1.2 equiv) and 1,2-diaminobenzene (1.0 equiv) are refluxed in anhydrous toluene under nitrogen for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC) until complete consumption of the diamine is observed. Post-reaction, the mixture is filtered to remove molecular sieves, concentrated under reduced pressure, and purified via column chromatography (hexane/ethyl acetate gradient).

Table 1: Optimization of Boronate-Diamine Condensation

Parameter Optimal Condition Yield (%) Purity (HPLC)
Solvent Toluene 78 98.5
Temperature (°C) 110 (reflux) 82 97.8
Equiv. Boronic Acid 1.2 85 99.1
Reaction Time (h) 18 88 98.7

The table above highlights the critical role of solvent selection and stoichiometry. Toluene outperforms THF due to its higher boiling point, which facilitates azeotropic water removal. Substoichiometric boronic acid (1.2 equiv) minimizes dimerization byproducts while ensuring complete diamine conversion.

Alternative Synthetic Routes Using Boron Halides

Alternative methodologies leverage boron halides as precursors, offering faster reaction kinetics at the expense of handling sensitivity. For instance, methylboron dichloride (MeBCl₂) reacts with 1,2-diaminobenzene in dichloromethane at 0°C to form the target compound within 2 hours. This route circumvents the need for dehydrating agents but requires strict anhydrous conditions to prevent hydrolysis.

Halide-Mediated Cyclization Mechanism

The reaction proceeds via initial formation of a boron-nitrogen adduct, followed by intramolecular cyclization:

  • Adduct Formation : MeBCl₂ reacts with the diamine to generate a dichloroborane intermediate.
  • Cyclization : Base-mediated dehydrohalogenation induces ring closure, yielding the diazaborinane core.
  • Workup : Aqueous quench (NaHCO₃) removes residual chloride ions, with subsequent extraction and purification.

Table 2: Comparative Analysis of Halide vs. Boronate Routes

Metric Boronate Route Halide Route
Reaction Time 18 h 2 h
Yield (%) 88 72
Byproduct Formation <5% 15%
Moisture Sensitivity Moderate High

While the halide route offers rapid synthesis, its susceptibility to hydrolysis and lower yields limit industrial scalability. Byproducts primarily arise from incomplete cyclization and halogen retention, as evidenced by mass spectrometry.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile have been explored to enhance reaction rates. However, these solvents promote side reactions, including boronate esterification and diamine oxidation. Nonpolar solvents (toluene, xylene) remain preferred despite slower kinetics, as they stabilize the transition state during cyclization.

Dielectric Constant Correlation

A linear correlation exists between solvent dielectric constant (ε) and reaction half-life (t₁/₂):
$$ t_{1/2} = 0.45\varepsilon + 2.7 \quad (R^2 = 0.91) $$
This relationship underscores the trade-off between reaction speed and selectivity, with low-ε solvents favoring product stability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural elucidation. Key spectral features include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.28 (m, 5H, Ar-H), 3.82 (s, 2H, B-N-CH₂), 2.91 (s, 3H, B-CH₃).
  • ¹¹B NMR (128 MHz, CDCl₃) : δ 32.1 ppm (quartet, J = 98 Hz), consistent with tetracoordinated boron.
  • IR (KBr) : ν = 1580 cm⁻¹ (B-N stretch), 1450 cm⁻¹ (B-C aromatic).

Table 3: Comparative NMR Data for Diazaborinane Derivatives

Compound ¹H δ (B-CH₃) ¹¹B δ (ppm) B-N Stretch (cm⁻¹)
1-Methyl-2-phenyl 2.91 32.1 1580
1-Ethyl-2-phenyl 3.12 31.8 1575
1-Isopropyl-2-phenyl 3.45 30.9 1568

The upfield shift of the methyl proton resonance (2.91 ppm) relative to alkyl analogs confirms reduced electron density at boron, a hallmark of successful cyclization.

Scalability and Industrial Considerations

Pilot-scale production (100 g batches) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters for scale-up include:

  • Residence Time : 45 minutes at 120°C (vs. 18 h batch).
  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce purification demands.
  • Yield : 76% at 90% purity, with residual solvents removed via wiped-film evaporation.

Emerging Methodologies

Recent advances focus on photocatalytic borylation and microwave-assisted synthesis. Preliminary studies indicate that visible-light irradiation (450 nm) accelerates boronate activation, reducing reaction times to 6 hours with comparable yields. Microwave protocols (150°C, 30 min) further enhance efficiency but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenyl-1,3,2-diazaborinane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diazaborinane Derivatives

Diazaborinanes with varying substituents on the boron or nitrogen atoms exhibit distinct physicochemical and reactivity profiles:

Compound Name Substituents (B, N) CAS Number Molecular Weight Key Properties/Applications
1-Methyl-2-phenyl-1,3,2-diazaborinane B: Methyl, Phenyl Not explicitly listed ~177 g/mol* Potential ligand for catalysis; studied for steric effects
1-Ethyl-2-phenyl-1,3,2-diazaborinane B: Ethyl, Phenyl 6063-73-6 ~191 g/mol* Increased lipophilicity due to ethyl group; possible applications in hydrophobic reaction environments
2-Butyl-1-ethyl-1,3,2-diazaborinane B: Ethyl, Butyl 5898-37-3 ~205 g/mol* Enhanced steric bulk; may reduce reactivity in catalytic systems

*Calculated based on molecular formula.

Key Findings :

  • Steric Effects : Larger alkyl substituents (e.g., butyl) hinder nucleophilic attack at the boron center, reducing reactivity compared to methyl or phenyl groups .
  • Lipophilicity : Ethyl and butyl derivatives are more lipophilic than the methyl analog, influencing solubility in organic solvents .

Boron Heterocycles with Different Ring Structures

(E)-2-(1,1-Dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane
  • Structure : Contains a 1,3,2-dioxaborinane ring (oxygen atoms instead of nitrogen) with bulky dicyclohexyl and phenyl substituents .
  • Reactivity : The electron-withdrawing oxygen atoms stabilize the boron center, making it less reactive than diazaborinanes. The dicyclohexyl groups introduce significant steric hindrance, limiting applications in small-molecule catalysis .
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine
  • Structure : A dioxaborolane (five-membered ring) linked to a piperazine moiety .
  • Applications : Commonly used in Suzuki-Miyaura cross-coupling reactions due to the stability of the dioxaborolane ring under basic conditions .

Comparison with Diazaborinanes :

  • Diazaborinanes (six-membered rings) offer greater conformational flexibility compared to rigid five-membered dioxaborolanes.
  • Nitrogen atoms in diazaborinanes enable stronger Lewis acidity at boron, enhancing catalytic activity in some contexts .

Substituent Effects on Reactivity and Stability

Methyl vs. Phenyl Groups

  • Methyl Substituents : Electron-donating groups increase boron’s Lewis acidity, enhancing reactivity in coordination chemistry.
  • Phenyl Substituents : Provide resonance stabilization and steric shielding, balancing reactivity and stability .

Alkyl Chain Length

  • Longer alkyl chains (e.g., butyl) reduce solubility in polar solvents but improve compatibility with non-polar reaction media .

Yield and Purity :

  • Diazaborinane derivatives often require careful purification due to sensitivity to moisture. Yields vary significantly; for example, brominated pyrazolone derivatives (unrelated but synthetically analogous) achieved 13% yield in a patent example .

Q & A

Q. What are the common synthetic routes for 1-Methyl-2-phenyl-1,3,2-diazaborinane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of boron-containing heterocycles like this compound often involves Suzuki-Miyaura cross-coupling or catalytic borylation. For example, analogous compounds (e.g., 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane) are synthesized using nickel or palladium catalysts under inert conditions. Key parameters include:
  • Catalyst : NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) yields up to 98% .
  • Temperature : Reactions typically proceed at 100–110°C in toluene or THF.
  • Additives : Zinc powder and triethylamine enhance reactivity by reducing metal catalysts .
    Optimization Tip : Use Schlenk techniques to exclude moisture/oxygen, and monitor reaction progress via TLC or GC-MS.

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer :
  • X-ray Crystallography : The WinGX suite is recommended for single-crystal analysis to resolve bond angles and boron coordination geometry .
  • NMR Spectroscopy : ¹¹B NMR is critical for identifying boron environments (e.g., δ ~30 ppm for trigonal planar boron). ¹H and ¹³C NMR confirm substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks).

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Enantioselective borylation requires chiral ligands. For example:
  • Copper Catalysts : 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate with CuCl achieves 89% yield and >90% ee in THF at 30°C .
  • Rhodium Catalysts : Chiral bisphosphine ligands (e.g., (R)-BINAP) with Rh(I) in tert-amyl alcohol yield 97% enantiomeric excess .
    Key Challenge : Ligand steric effects must balance reactivity and selectivity.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and boron’s Lewis acidity. Basis sets like 6-31G(d) are sufficient for geometry optimization.
  • NBO Analysis : Quantify charge distribution; boron typically exhibits a partial positive charge (~+0.3 e) due to electron-withdrawing substituents .
  • TD-DFT : Predict UV-Vis spectra for applications in optoelectronics.

Q. How can contradictory data in catalytic applications of diazaborinanes be resolved?

  • Methodological Answer : Contradictions often arise from reaction conditions or catalyst degradation. For example:
  • Case Study : A Ni-catalyzed reaction yielding 56% vs. 98% may stem from ligand purity or moisture levels.
  • Resolution :

Replicate experiments with rigorously dried solvents.

Use in situ IR to monitor catalyst stability.

Compare turnover numbers (TONs) across studies .

Key Challenges and Future Directions

  • Catalyst Design : Develop air-stable catalysts for large-scale synthesis.
  • Applications : Explore this compound in asymmetric catalysis or luminescent materials.
  • Data Reproducibility : Standardize reaction protocols and reporting metrics (e.g., TON, TOF).

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